(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound with the CAS number 1213500-04-9. This compound has garnered attention due to its potential applications in pharmaceutical research and development. The molecular formula of this compound is , and it has a molecular weight of 222.18 g/mol. The presence of fluorine atoms in its structure is significant, as fluorinated compounds often exhibit unique chemical properties that can enhance their biological activity.
This compound can be classified under the category of amine derivatives. It features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, which are known to influence the compound's reactivity and interaction with biological systems. The source of this compound primarily includes chemical suppliers and manufacturers specializing in fine chemicals, such as AstaTech and other chemical research organizations .
The synthesis of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method is:
The synthesis may require specific conditions such as controlled temperature and atmosphere (inert gas environments) to prevent side reactions, especially given the reactivity associated with trifluoromethyl groups.
The molecular structure of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be represented in various formats, including:
C(C(C(F)(F)F)C1=CC=C(C=C1F)N)N
InChI=1S/C9H10F4N2/c10-7-3-5(4-8(11,12)13)6(7)14-2/h3-4,14H,2,6,13H2,1H3
The structure features:
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can participate in various chemical reactions typical for amines and aromatic compounds:
Reactions may require specific conditions such as catalysts or solvents that stabilize intermediates formed during the reaction process.
While specific data on density and boiling/melting points are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has potential applications in:
Due to its unique structural features, it may serve as a lead compound in drug discovery programs targeting neurological or psychiatric disorders .
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.:
CAS No.: 93980-74-6